molecular formula C10H7ClO B3143193 3-Chloronaphthalen-1-ol CAS No. 51877-58-8

3-Chloronaphthalen-1-ol

Cat. No.: B3143193
CAS No.: 51877-58-8
M. Wt: 178.61 g/mol
InChI Key: QIYQXBXAXLIEQQ-UHFFFAOYSA-N
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Description

3-Chloronaphthalen-1-ol (CAS 51877-58-8) is an organic compound belonging to the class of naphthalenes, which are aromatic hydrocarbons derived from coal tar and used in the manufacture of dyes, smokeless powders, and synthetic resins . This reagent has a molecular formula of C10H7ClO and a molecular weight of 178.62 g/mol . It is offered with a purity of 97% and is identified by the catalog number CM239727 and the MDL number MFCD18415869 . As a chlorinated naphthol derivative, it serves as a valuable building block or intermediate in organic synthesis and chemical research for the development of more complex molecular structures. Researchers can utilize this compound in explorations involving material science, synthetic chemistry, and the development of specialized dyes or polymers. This product is intended for Research and Development Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-chloronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYQXBXAXLIEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313727
Record name 3-Chloro-1-naphthalenol
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Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51877-58-8
Record name 3-Chloro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51877-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-naphthalenol
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Reaction Mechanisms and Chemical Reactivity of 3 Chloronaphthalen 1 Ol

Mechanistic Investigations of Electrophilic Aromatic Substitution

The naphthalene (B1677914) ring system is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) results in a smaller net loss of aromatic stabilization energy. libretexts.org Electrophilic aromatic substitution (SEAr) on naphthols is a common method for introducing additional functional groups onto the ring system. nih.gov The hydroxyl group (-OH) is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions. In the case of 1-naphthol (B170400) derivatives, the C4 (para) and C2 (ortho) positions are highly activated.

While highly activated aromatic compounds like phenols and naphthols can react with halogens directly, less reactive substrates require the use of a catalyst to enhance the electrophilicity of the halogenating agent. wikipedia.org For the halogenation of 3-Chloronaphthalen-1-ol, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is typically employed. wikipedia.orgchemguide.co.uk

The mechanism involves the coordination of the Lewis acid with the halogen molecule (e.g., Cl₂ or Br₂). This interaction polarizes the halogen-halogen bond, creating a highly electrophilic complex. chemguide.co.ukmasterorganicchemistry.com This "activated" halogen or "super-electrophile" is then attacked by the electron-rich naphthalene ring. youtube.com

Mechanism of Lewis Acid-Catalyzed Chlorination:

Formation of Electrophile: The Lewis acid (e.g., AlCl₃) reacts with chlorine (Cl₂) to form a complex that increases the electrophilicity of one of the chlorine atoms.

Cl₂ + AlCl₃ ⇌ Cl⁺[AlCl₄]⁻

Nucleophilic Attack: The π-electron system of the 3-Chloronaphthalen-1-ol attacks the polarized chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. docbrown.info

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the naphthalene ring system and regenerates the Lewis acid catalyst. masterorganicchemistry.comdocbrown.info

The presence of the hydroxyl group on 3-Chloronaphthalen-1-ol significantly activates the ring, making this process highly efficient. The chloro substituent, while deactivating due to its inductive effect, will also direct incoming electrophiles to ortho and para positions. The ultimate regioselectivity of further halogenation will depend on the combined directing effects of the -OH and -Cl groups and steric hindrance.

The rate-determining step in electrophilic aromatic substitution is the formation of the high-energy carbocation intermediate (sigma complex). masterorganicchemistry.com The stability of this intermediate is the key factor influencing the reaction rate and the regioselectivity of the substitution. pharmacyfreak.com

For naphthalene derivatives, attack at the alpha-position (C1, C4, C5, C8) is generally favored over the beta-position (C2, C3, C6, C7). libretexts.org This preference is because the arenium ion formed from alpha-attack is more stable, as it can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. libretexts.orgstackexchange.com

In 3-Chloronaphthalen-1-ol, the C1 and C3 positions are already substituted. The primary sites for electrophilic attack are C2 and C4, which are ortho and para to the strongly activating -OH group.

Attack at C4: This leads to a carbocation intermediate where the positive charge is well-stabilized by resonance, including a structure where the charge is delocalized onto the adjacent benzene ring while maintaining its aromaticity.

Attack at C2: This also produces a stabilized carbocation, but the stability is generally considered slightly less than that for C4 attack.

The transition state of the reaction resembles the structure of the sigma complex. Therefore, factors that stabilize the intermediate also lower the energy of the transition state, accelerating the reaction at that specific position. pharmacyfreak.com The high regioselectivity observed in many electrophilic aromatic substitutions is attributed to the energy differences between the transition states leading to the various possible isomers. acs.org

Nucleophilic Reactivity of Halogenated Naphthols

Halogenated naphthalenes can undergo nucleophilic aromatic substitution (SNAr), where the halogen atom is replaced by a nucleophile. This reaction is generally difficult for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In 3-Chloronaphthalen-1-ol, the ring is activated by an electron-donating hydroxyl group, which does not facilitate standard SNAr reactions. However, the unique electronic properties and tautomeric forms of naphthols can influence their reactivity towards nucleophiles under specific conditions.

Nucleophilic substitution reactions can proceed through different mechanisms, most commonly the bimolecular (SN2) or unimolecular (SN1) pathway for aliphatic systems, and the addition-elimination (SNAr) mechanism for aromatic systems. wikipedia.orglibretexts.org

For reactions involving halogenated naphthalene derivatives, kinetic studies often reveal a bimolecular process, where the rate of reaction is dependent on the concentration of both the aromatic substrate and the nucleophile. ias.ac.inmsu.edu This is characteristic of an SN2-like or a concerted mechanism for side-chain substitutions, or the SNAr mechanism for ring substitutions. msu.edulibretexts.org The rate equation for such a reaction is expressed as:

Rate = k[Aryl Halide][Nucleophile] msu.edu

Kinetic data from studies on related compounds like 1-chloromethylnaphthalene show that these reactions follow second-order kinetics and are sensitive to solvent polarity and the nature of the nucleophile. ias.ac.in The negative entropy of activation (ΔS‡) values observed in these studies are consistent with a bimolecular transition state where two species combine into a more ordered single entity. ias.ac.in

Table 1: Factors Influencing Bimolecular Nucleophilic Substitution Kinetics
FactorInfluence on Reaction RateRationale
Concentration of NucleophileIncreases rateThe nucleophile is involved in the rate-determining step. libretexts.org
Concentration of SubstrateIncreases rateThe substrate is involved in the rate-determining step. libretexts.org
Solvent PolarityVariable; aprotic solvents often favor SN2Aprotic solvents do not solvate the nucleophile as strongly, leaving it more reactive. wikipedia.org
Leaving Group AbilityIncreases rate with better leaving group (e.g., I > Br > Cl > F)The carbon-halogen bond is broken in the rate-determining step.

An important aspect of the reactivity of naphthols is their ability to exist in equilibrium with their keto tautomers. 3-Chloronaphthalen-1-ol can exist in equilibrium with 3-chloro-2,3-dihydronaphthalen-1(4H)-one (a keto form). This process is known as keto-enol tautomerism. masterorganicchemistry.comyoutube.comkhanacademy.org

The equilibrium generally favors the aromatic enol (naphthol) form due to the stability conferred by the aromatic system. libretexts.org However, the transient formation of the keto tautomer can provide an alternative reaction pathway. While the enol form undergoes electrophilic attack on the ring, the keto form can present different reactive sites. The alpha-carbon to the carbonyl group in the keto tautomer is nucleophilic and can react with electrophiles. masterorganicchemistry.com

Site-selectivity in nucleophilic aromatic substitution on polyhalogenated or substituted aromatic rings is determined by the electronic and steric environment of the potential reaction sites. nih.gov The preferred site of attack is the one that leads to the most stable intermediate. In the SNAr mechanism, this intermediate is a negatively charged Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. nih.gov

For 3-Chloronaphthalen-1-ol, direct nucleophilic substitution of the chlorine atom is challenging. However, if the molecule were to undergo reactions where a nucleophile attacks a different position (e.g., in the presence of a very strong base via an aryne-type mechanism), the directing effects of the existing substituents would be critical. The chloro and hydroxyl groups would influence the regioselectivity of such transformations. For instance, in related polyhalogenated systems, nucleophilic attack often occurs at a carbon position that is not para to a fluorine atom, as this avoids destabilizing electron-electron repulsion in the intermediate. nih.gov The interplay between the inductive effects of the halogen and the resonance effects of the hydroxyl group will ultimately govern the site-selectivity of any potential nucleophilic attack on the ring.

Oxidative Reactivity of Naphtholic Systems

The oxidation of naphthols, including chlorinated derivatives like 3-chloronaphthalen-1-ol, proceeds through several key mechanistic pathways. These reactions are of significant interest due to their relevance in both synthetic chemistry and the degradation of environmental pollutants. The primary products of naphthol oxidation are often naphthoquinones. nih.govacs.org

Radical Autoxidation Pathways

Autoxidation describes the gradual oxidation of organic compounds by atmospheric oxygen at ambient temperatures, proceeding via a free-radical chain reaction. wikipedia.org This process is relevant for naphtholic systems and can be broken down into initiation, propagation, and termination steps.

Initiation : The process begins with the formation of a naphthoxyl radical. This can be initiated by various factors, such as light, heat, or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from the hydroxyl group.

Propagation : The naphthoxyl radical is a key intermediate. However, the common mechanism for autoxidation involves the formation of a carbon-centered radical on the naphthalene ring. This radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another naphthol molecule, generating a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction. wikipedia.org Compounds with allylic or benzylic C-H bonds are particularly susceptible. wikipedia.orgyoutube.com

Termination : The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

Electron Transfer Mechanisms

Electron transfer is a fundamental process in the oxidation of naphthols. researchgate.net Techniques such as pulse radiolysis have been instrumental in elucidating these mechanisms by studying the transient species formed during reactions with oxidizing radicals like the hydroxyl radical (•OH). nih.govresearchgate.net

The reaction of 1-naphthol with •OH radicals in aqueous media has been shown to proceed at a very high rate, with a determined rate constant of (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹. nih.gov The initial step can involve either the addition of the oxidizing radical to the aromatic ring or direct electron transfer from the naphthol.

Studies on 1-naphthol have shown that oxidation can lead to the formation of a naphthoxyl radical. nih.govnih.gov This can occur through direct photoionization, where the naphthol absorbs a photon and ejects an electron, which is then scavenged by oxygen to form a superoxide (B77818) radical anion (O₂•⁻). The resulting naphthol radical cation then deprotonates to form the naphthoxyl radical. nih.gov An alternative pathway involves an electron transfer from the naphthol to a sensitizer (B1316253) in its triplet excited state. nih.gov The subsequent reaction between the naphthoxyl radical and the superoxide radical anion yields the corresponding 1,4-naphthoquinone. nih.gov

The electrochemical oxidation of naphthols also proceeds via the formation of naphthoxyl radicals, which can then lead to polymerization on the electrode surface. mdpi.com

Photooxygenation Processes

Photooxygenation involves reactions with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. mdpi.com This process is a mild and environmentally friendly method for synthesizing 1,4-naphthoquinones from 1-naphthols. nih.govresearchgate.net The reaction is typically facilitated by a photosensitizer (Sens) that absorbs light, transitions to its triplet excited state (³Sens*), and then transfers its energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. mdpi.com

Dye-sensitized photooxygenations of 1-naphthols have been shown to produce the corresponding 1,4-naphthoquinones in moderate to excellent yields. researchgate.net Interestingly, some studies have found that the photooxidation of naphthols to naphthoquinones can occur efficiently even without an external photocatalyst, suggesting a self-sensitized process. acs.org The quantum yield of these photosensitized transformations increases with the concentration of the naphthol substrate. nih.gov

The table below summarizes the yields of various 1-naphthol derivatives to their corresponding naphthoquinones under different photooxidation conditions. acs.org

SubstrateConditionsIsolated Yield (%)
1,5-DihydroxynaphthaleneNo photocatalyst, 460 nm82
1,5-DihydroxynaphthaleneMethylene Blue, 630 nm62
1-NaphtholNo photocatalyst, 400 nm10
1,6-DihydroxynaphthaleneNo photocatalyst, 400 nm29
1,7-DihydroxynaphthaleneNo photocatalyst, 400 nm22
1,8-DihydroxynaphthaleneNo photocatalyst, 460 nm38

Dearomatization Reactions of Halonaphthols

Dearomatization reactions transform flat, aromatic compounds into three-dimensional cyclic structures, which are valuable scaffolds in organic synthesis. nih.gov Halonaphthols, including 3-chloronaphthalen-1-ol, are particularly interesting substrates for these transformations.

Electrophile-Facilitated Dearomatization

Halonaphthols can act as carbon-nucleophiles in dearomatization reactions when treated with suitable electrophiles. A notable example is the intermolecular electrophilic dearomatization of halonaphthols with C(sp³)-electrophiles like benzyl (B1604629) and allyl bromides. researchgate.net This reaction, typically performed in the presence of a base such as cesium carbonate, leads to the formation of three-dimensional cyclic enones with high chemoselectivity, effectively suppressing the competing O-alkylation (etherification) of the phenolic hydroxyl group. researchgate.net

The reaction is proposed to proceed via a direct Sₙ2 pathway. researchgate.net This method has been successfully applied to a range of substituted benzyl bromides and halonaphthols, demonstrating its versatility. For instance, the reaction of 4-chloronaphthalen-1-ol with benzyl bromide derivatives has been shown to produce the corresponding dearomatized products.

An unusual dearomatization has also been observed when a 2-bromo-5-iodonaphthol was treated with N-chlorosuccinimide (NCS), resulting in a stable dienone tautomer instead of the expected chlorinated naphthol. nih.gov Lewis acids like aluminum chloride (AlCl₃) can also promote the dearomatization of naphthols by complexing with the hydroxyl group, which inverts the electronic properties of the ring and establishes an equilibrium with the non-aromatic tautomer (a-naphthalenone). nih.gov

The table below shows the performance of various halogenated naphthols in electrophile-facilitated dearomatization with a benzyl halide. researchgate.net

HalonaphtholProduct Yield (%)
4-Fluoronaphthalen-1-ol95
4-Chloronaphthalen-1-ol82
4-Bromonaphthalen-1-ol75
4-Iodonaphthalen-1-ol62
2-Fluoronaphthalen-1-ol77

Rearrangement Pathways Following Dearomatization

The initial dearomatization products, typically cyclic dienones or enones, are versatile intermediates poised for further transformations. While some dearomatization reactions directly yield stable cyclic enones, researchgate.net other cases involve subsequent rearrangements or functionalization.

For example, the dienone tautomer formed from the reaction of 2-bromo-5-iodonaphthol with NCS was found to undergo conjugate addition with various nucleophiles. nih.gov This represents a formal meta-functionalization of the original naphthol structure, highlighting a potential pathway for further molecular elaboration following the initial dearomatization event. The stability and reactivity of the dearomatized intermediate are crucial in determining whether subsequent rearrangements occur. The specific substitution pattern on the naphthalene ring and the nature of the electrophile and reaction conditions dictate the ultimate fate of the dearomatized species.

Chemo- and Regioselective Transformations of Chloronaphthols

The presence of both a hydroxyl group and a chlorine atom on the naphthalene ring of 3-chloronaphthalen-1-ol imparts a unique reactivity profile, allowing for a variety of chemo- and regioselective transformations. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is a deactivating but also ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, governs the outcome of chemical reactions on this scaffold.

Ortho-Selective Alkylation Strategies

The introduction of alkyl groups at the position ortho to the hydroxyl group of naphthols is a valuable transformation for the synthesis of a wide range of compounds. In the case of 3-chloronaphthalen-1-ol, the C2 and C4 positions are activated by the hydroxyl group. However, the C4 position is already substituted with a chlorine atom, making the C2 position the primary site for ortho-alkylation.

One of the most common methods for the alkylation of naphthols is the Friedel-Crafts alkylation. rsc.org This reaction typically involves the use of an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid catalyst. rsc.org The regioselectivity of the Friedel-Crafts alkylation of naphthols can be influenced by various factors, including the nature of the alkylating agent, the catalyst, the solvent, and the reaction temperature. For 1-naphthols, alkylation often preferentially occurs at the C2 and C4 positions. Given that the C4 position in 3-chloronaphthalen-1-ol is blocked, electrophilic attack is highly directed to the C2 position.

Recent advancements in catalysis have led to the development of highly regioselective ortho-alkylation methods. For instance, the use of bulky Lewis acids or specific directing groups can enhance the selectivity for the less sterically hindered ortho position. While direct experimental data for 3-chloronaphthalen-1-ol is limited in readily available literature, the principles governing the ortho-alkylation of other substituted 1-naphthols can be applied. For example, the reaction of 1-naphthol with methanol (B129727) over certain solid acid catalysts has been shown to yield 2-methyl-1-naphthol (B1210624) with high selectivity. ijsr.net

A general representation of the ortho-selective alkylation of 3-chloronaphthalen-1-ol is depicted below:

Ortho-selective alkylation of 3-Chloronaphthalen-1-ol

Table 1: Examples of Reagents and Catalysts for Ortho-Alkylation of Naphthols

Alkylating AgentCatalystExpected Product from 3-Chloronaphthalen-1-ol
MethanolNi1-xMnxFe2O4 type ferrites2-Methyl-3-chloronaphthalen-1-ol
Allylic Alcoholsp-Toluenesulfonic acid2-Allyl-3-chloronaphthalen-1-ol
α-Aryl-α-diazoestersFe-catalyst2-(Aryl(carboalkoxy)methyl)-3-chloronaphthalen-1-ol

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the C2 position of 3-chloronaphthalen-1-ol is a key strategy for the synthesis of more complex molecules. The nucleophilic character of the activated C2 position allows for its participation in several important C-C bond-forming reactions, including the Mannich and Betti reactions.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 3-chloronaphthalen-1-ol), an aldehyde (often formaldehyde), and a primary or secondary amine. rsc.orgmdpi.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the electron-rich naphthalene ring at the C2 position. This results in the formation of an aminomethylated naphthol derivative. rsc.org

A plausible mechanism for the Mannich reaction with 3-chloronaphthalen-1-ol is as follows:

Formation of an iminium ion from the reaction of an aldehyde and a secondary amine.

Electrophilic attack of the iminium ion on the C2 position of 3-chloronaphthalen-1-ol.

Deprotonation to restore aromaticity and yield the final Mannich base.

Mannich reaction of 3-Chloronaphthalen-1-ol

The Betti reaction is a closely related multicomponent reaction where a primary aromatic amine, an aldehyde, and a naphthol react to form an α-aminobenzylnaphthol, also known as a Betti base. rsc.orgmdpi.comresearchgate.netnih.gov This reaction is a special case of the Mannich reaction and is a powerful tool for the synthesis of chiral ligands and biologically active compounds. mdpi.com The reaction of 3-chloronaphthalen-1-ol with an aromatic aldehyde and a primary amine would be expected to yield the corresponding Betti base with the new C-C bond formed at the C2 position.

The general scheme for the Betti reaction involving 3-chloronaphthalen-1-ol is shown below:

Betti reaction of 3-Chloronaphthalen-1-ol

Table 2: Reagents for Mannich and Betti Reactions with 3-Chloronaphthalen-1-ol

ReactionAldehydeAmineExpected Product
MannichFormaldehydeDimethylamine2-((Dimethylamino)methyl)-3-chloronaphthalen-1-ol
MannichBenzaldehydePiperidine2-(Piperidin-1-yl(phenyl)methyl)-3-chloronaphthalen-1-ol
BettiBenzaldehydeAniline2-(Anilino(phenyl)methyl)-3-chloronaphthalen-1-ol
Betti4-Chlorobenzaldehydep-Toluidine2-((4-Methylanilino)(4-chlorophenyl)methyl)-3-chloronaphthalen-1-ol

These reactions highlight the utility of 3-chloronaphthalen-1-ol as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures through selective C-C bond formation at the activated C2 position.

Advanced Spectroscopic and Structural Characterization of Halogenated Naphthols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Chloronaphthalen-1-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for its structural elucidation.

The ¹H NMR spectrum of 3-Chloronaphthalen-1-ol is predicted to exhibit distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, as well as the anisotropic effects of the naphthalene (B1677914) ring system.

The predicted chemical shifts for the aromatic protons are presented in the table below. The hydroxyl proton's chemical shift can vary depending on the solvent, concentration, and temperature, but it is expected to appear as a broad singlet. The aromatic protons will likely show complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. For instance, H2 is expected to be a singlet as it has no adjacent protons. H4 would be a singlet. The protons on the unsubstituted ring (H5, H6, H7, and H8) would show coupling patterns consistent with a substituted naphthalene ring.

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H27.25s
H47.65s
H57.85d
H67.45t
H77.40t
H88.05d

Note: The data presented is based on computational predictions and may differ from experimental values. Multiplicities are predicted based on the molecular structure (s = singlet, d = doublet, t = triplet).

The ¹³C NMR spectrum of 3-Chloronaphthalen-1-ol is predicted to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene ring system. The chemical shifts are influenced by the substituents and their positions on the rings. The carbon atom bearing the hydroxyl group (C1) is expected to be the most deshielded among the non-quaternary carbons in its ring, while the carbon attached to the chlorine atom (C3) will also be significantly deshielded. The quaternary carbons (C4a and C8a) will also have characteristic chemical shifts.

CarbonPredicted Chemical Shift (ppm)
C1151.0
C2120.5
C3129.0
C4125.0
C4a126.5
C5128.0
C6124.0
C7126.0
C8122.0
C8a134.5

Note: The data presented is based on computational predictions and may differ from experimental values.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals of 3-Chloronaphthalen-1-ol.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For instance, it would show cross-peaks between H5 and H6, H6 and H7, and H7 and H8, confirming their connectivity in the unsubstituted ring. The absence of correlations for H2 and H4 would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for C2, C4, C5, C6, C7, and C8 based on the previously assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of 3-Chloronaphthalen-1-ol would be characterized by absorption bands corresponding to the vibrations of its functional groups. The most prominent bands are expected to be from the O-H, C-O, C-Cl, and aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H3600-3200 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aromatic C=C1600-1450Stretching
C-O1260-1180Stretching
C-Cl800-600Stretching
Aromatic C-H900-675Out-of-plane bending

Note: The expected wavenumber ranges are based on typical values for these functional groups in aromatic compounds.

The broad O-H stretching band is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. The aromatic C-H stretching vibrations appear at higher wavenumbers than aliphatic C-H stretches. Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring. The C-O stretching of the phenol (B47542) group and the C-Cl stretching will also be present in the fingerprint region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FT-IR. For 3-Chloronaphthalen-1-ol, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, offering valuable information about its chromophoric system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like 3-Chloronaphthalen-1-ol, the absorption spectrum is dictated by the conjugated π-electron system of the naphthalene rings. The presence of the hydroxyl (-OH) and chloro (-Cl) substituents influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

Table 1: Expected UV-Vis Absorption Characteristics of 3-Chloronaphthalen-1-ol

Property Expected Characteristic Rationale
Primary Absorption Bands Multiple bands in the UV region (200-400 nm) Characteristic of the naphthalene aromatic system's π → π* transitions.
Effect of -OH Group Bathochromic Shift The hydroxyl group's lone pair electrons delocalize into the aromatic ring, lowering the energy gap between the HOMO and LUMO.

| Effect of -Cl Group | Minor Hypsochromic or Bathochromic Shift | The inductive effect (electron-withdrawing) and mesomeric effect (electron-donating) of the chlorine atom can have competing influences on the electronic transitions. |

Fluorescence (FL) Spectroscopy for Emission Properties

Fluorescence spectroscopy provides information on the emission properties of a compound after it has been excited by absorbing light. Naphthalene and its derivatives are well-known for their fluorescent properties. After excitation to a higher electronic state, 3-Chloronaphthalen-1-ol would be expected to relax to the ground state by emitting a photon. The wavelength of this emitted light (emission maximum) is always longer than the absorption wavelength, a phenomenon known as the Stokes shift.

The fluorescence of naphthalenols is sensitive to the molecular environment, including solvent polarity and pH. The parent compound, 1-Naphthol (B170400), is a known fluorescent probe with an excitation peak at 290 nm and an emission peak at 339 nm aatbio.com. The introduction of a chlorine atom at the 3-position is expected to modify these properties. Halogen atoms can increase the rate of intersystem crossing to the triplet state, which may lead to a decrease in fluorescence quantum yield (quenching). However, the specific effect would depend on the position of the substituent and its interaction with the naphthalene ring's electronic structure. Studies on other naphthalene derivatives have shown that silyl (B83357) substitution causes emission maxima to shift to longer wavelengths by 4–5 nm and fluorescence intensities to increase relative to naphthalene mdpi.com.

Table 2: Predicted Fluorescence Properties of 3-Chloronaphthalen-1-ol

Property Predicted Characteristic Comparison with 1-Naphthol
Excitation Wavelength (λex) ~290-310 nm Similar to or slightly shifted from 1-Naphthol (290 nm) aatbio.com.
Emission Wavelength (λem) ~340-360 nm Likely red-shifted compared to 1-Naphthol (339 nm) aatbio.com.

| Quantum Yield | Potentially lower than 1-Naphthol | The "heavy atom effect" of chlorine can enhance intersystem crossing, reducing fluorescence efficiency. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For 3-Chloronaphthalen-1-ol (C10H7ClO), HRMS is crucial for unambiguous identification.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine is readily identified by its characteristic isotopic pattern: the ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. While no direct HRMS data for the 3-chloro isomer is published, the computed exact mass for the isomer 4-Chloro-1-naphthol is 178.0185425 Da nih.gov. This value would be identical for 3-Chloronaphthalen-1-ol.

Table 3: High-Resolution Mass Spectrometry Data for C10H7ClO

Property Value Significance
Molecular Formula C10H7ClO -
Nominal Mass 178 g/mol Integer mass of the most common isotopes.
Monoisotopic Mass (M+) 178.01854 Da Calculated using the exact masses of the most abundant isotopes, crucial for formula determination.

| Isotopic Signature | Prominent M+2 peak at ~32% intensity of M+ | Confirms the presence of one chlorine atom. |

LC-MS and GC-MS for Compound Identification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate components of a mixture before their detection by a mass spectrometer. The choice between LC-MS and GC-MS depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): As a semi-volatile compound, 3-Chloronaphthalen-1-ol can be analyzed by GC-MS, often after derivatization of the hydroxyl group to increase volatility (e.g., silylation). In the mass spectrometer, the molecule undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. For related chloro-substituted naphthoyl indoles, common fragments include the naphthyl cation (m/z 127) nih.gov. For 3-Chloronaphthalen-1-ol, expected fragmentation could involve the loss of CO, HCl, or the entire chloro-hydroxyl-naphthalene ring system. The PubChem database contains GC-MS data for the isomer 4-Chloro-1-naphthol, showing major fragment ions at m/z 178, 115, and 180 nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing 3-Chloronaphthalen-1-ol without derivatization. Reversed-phase liquid chromatography would separate the compound based on its polarity. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often results in the detection of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. LC-MS is key to identifying metabolites of new molecular imaging probes lcms.cz. The analysis of related chlorophenols has been successfully demonstrated using LC-MS/MS, indicating the suitability of this technique nih.gov.

Electroanalytical Techniques

Electroanalytical techniques investigate the relationship between electricity and chemical reactions, providing insights into the redox properties of a compound. Techniques such as cyclic voltammetry could be applied to study the oxidation of the hydroxyl group on the 3-Chloronaphthalen-1-ol molecule. The phenolic hydroxyl group is electrochemically active and can be oxidized. The potential at which this oxidation occurs would be influenced by the electron-withdrawing nature of the chlorine atom and its position on the naphthalene ring. This makes the oxidation potential a sensitive probe of the electronic structure of the molecule. While specific studies on 3-Chloronaphthalen-1-ol are not documented, the general principles of electrochemistry suggest that it would be a viable candidate for such analysis.

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a chemical species in solution. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This method can provide valuable information about the oxidation and reduction potentials of a compound, the stability of its redox states, and the kinetics of electron transfer reactions.

For a halogenated naphthol like 3-Chloronaphthalen-1-ol, CV could be employed to study the influence of the chloro and hydroxyl substituents on the electronic properties of the naphthalene ring system. The experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe any oxidation or reduction peaks.

Detailed Research Findings:

A thorough search of scientific databases did not yield specific cyclic voltammetry data for 3-Chloronaphthalen-1-ol. However, studies on related phenolic compounds often show an irreversible oxidation peak corresponding to the oxidation of the hydroxyl group. The potential at which this oxidation occurs can be influenced by the presence of other substituents on the aromatic ring. For instance, the electron-withdrawing nature of the chlorine atom in 3-Chloronaphthalen-1-ol would be expected to make the compound more difficult to oxidize compared to unsubstituted 1-naphthol.

Illustrative Data Table:

The following table is a hypothetical representation of cyclic voltammetry data for 3-Chloronaphthalen-1-ol, illustrating the key parameters that would be determined from such an experiment.

ParameterHypothetical Value for 3-Chloronaphthalen-1-ol
Oxidation Potential (Epa)+0.85 V vs. Ag/AgCl
Peak Anodic Current (Ipa)15 µA
Reduction Potential (Epc)Not Observed (Irreversible)
Peak Cathodic Current (Ipc)Not Applicable
Scan Rate100 mV/s
Solvent/ElectrolyteAcetonitrile / 0.1 M TBAPF6

Thermogravimetric and Differential Thermal Analysis (TG-DTA, DSC)

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is useful for determining the decomposition temperature and volatile content of a compound.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. Both techniques can detect thermal events such as melting, crystallization, and decomposition.

For 3-Chloronaphthalen-1-ol, these techniques would provide insights into its melting point, boiling point, and thermal stability.

Detailed Research Findings:

No specific TGA, DTA, or DSC data for 3-Chloronaphthalen-1-ol were found in the available literature. Generally, for a crystalline solid like 3-Chloronaphthalen-1-ol, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a stable baseline until the temperature is high enough to cause decomposition, at which point a significant mass loss would be observed.

Illustrative Data Tables:

The following tables are hypothetical representations of thermal analysis data for 3-Chloronaphthalen-1-ol.

Table 4.6.1: Illustrative DSC Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting130135110
Decomposition250--

Table 4.6.2: Illustrative TGA Data

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 240< 1Negligible
240 - 35098Decomposition

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For 3-Chloronaphthalen-1-ol, a single-crystal X-ray diffraction study would provide unambiguous structural information, confirming the connectivity of the atoms and revealing details about its solid-state packing and any hydrogen bonding interactions involving the hydroxyl group.

Detailed Research Findings:

A search of crystallographic databases did not yield a solved crystal structure for 3-Chloronaphthalen-1-ol. The determination of its crystal structure would require the growth of a suitable single crystal, which can be a challenging process.

Illustrative Data Table:

The following table presents hypothetical crystallographic data for 3-Chloronaphthalen-1-ol, as would be obtained from a single-crystal X-ray diffraction experiment.

ParameterHypothetical Value for 3-Chloronaphthalen-1-ol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)785.4
Z (molecules/unit cell)4
Density (calculated)1.51 g/cm³
R-factor0.045

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic perspective on molecular systems. By simulating the movement of atoms and molecules over time, MD can offer profound insights into the influence of the surrounding environment on the behavior of a specific compound, such as 3-Chloronaphthalen-1-ol. These simulations are particularly valuable for understanding complex phenomena like solvent effects on chemical reactions and the processes of molecular aggregation.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can dramatically alter the course of a chemical reaction, influencing both its rate (reactivity) and the distribution of products (selectivity). Molecular dynamics simulations, often in conjunction with quantum mechanics (QM/MM methods), can elucidate the underlying molecular interactions responsible for these solvent effects. For a molecule like 3-Chloronaphthalen-1-ol, the polarity of the solvent and its ability to form hydrogen bonds are expected to be critical factors.

In chemical reactions, the transition state is a high-energy intermediate that dictates the reaction rate. Solvents can stabilize or destabilize this transition state relative to the reactants, thereby accelerating or decelerating the reaction. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would offer greater stabilization, leading to an increased reaction rate. Conversely, if the reactants are more polar, a polar solvent would stabilize them more, increasing the activation energy and slowing the reaction.

The table below illustrates hypothetical relative reaction rates for a substitution reaction of 3-Chloronaphthalen-1-ol in different solvents, as might be predicted from molecular dynamics simulations. The trend is based on the principle that solvents with higher dielectric constants can better stabilize polar intermediates.

SolventDielectric Constant (ε)Predicted Relative Rate Constant (k_rel)
n-Hexane1.881
Diethyl Ether4.3415
Tetrahydrofuran7.5850
Acetone20.7500
Ethanol24.51200
Water80.115000

This table is illustrative and based on general principles of solvent effects on reaction rates. The values are not from direct experimental or computational studies on 3-Chloronaphthalen-1-ol but are representative of expected trends.

Furthermore, solvents can influence the selectivity of a reaction by differentially solvating the transition states leading to different products. If a solvent preferentially stabilizes the transition state for the formation of one product over another, the yield of that product will be higher. For 3-Chloronaphthalen-1-ol, which has multiple reactive sites, the regioselectivity of reactions like electrophilic substitution would be highly dependent on the solvent environment. MD simulations can map the solvent structure around the molecule and identify specific solvent-solute interactions that favor one reaction pathway.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations are also instrumental in studying how molecules of 3-Chloronaphthalen-1-ol interact with each other and with other molecules in solution. These intermolecular interactions are the driving force behind self-assembly and aggregation processes. For a molecule containing both a hydrophobic naphthalene (B1677914) core and a polar hydroxyl group, the nature of the solvent plays a crucial role in its aggregation behavior.

In polar solvents like water, the hydrophobic effect is a dominant driving force. The nonpolar naphthalene rings of 3-Chloronaphthalen-1-ol molecules will tend to cluster together to minimize their contact with water molecules, a process that can be visualized and quantified through MD simulations. This can lead to the formation of various aggregates, from simple dimers to larger, more complex structures. The hydroxyl groups, being polar, will likely be oriented towards the aqueous phase, engaging in hydrogen bonding with water molecules.

Conversely, in nonpolar solvents, the polar hydroxyl groups will seek to interact with each other, potentially leading to the formation of hydrogen-bonded aggregates. The aggregation behavior is a delicate balance of several types of intermolecular forces, including:

π-π stacking: The aromatic naphthalene rings can stack on top of each other, a favorable interaction driven by van der Waals forces.

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic clusters.

Halogen bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms.

The following table summarizes the key intermolecular interactions that would be investigated in molecular dynamics simulations of 3-Chloronaphthalen-1-ol in different solvent environments.

Interaction TypeDescriptionImportance in Polar SolventsImportance in Nonpolar Solvents
Hydrophobic Interactions Tendency of nonpolar groups to aggregate in aqueous solution.HighLow
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Moderate to HighModerate
Hydrogen Bonding (solute-solute) Interaction between the hydroxyl groups of two 3-Chloronaphthalen-1-ol molecules.Low to Moderate (competes with solute-solvent H-bonding)High
Hydrogen Bonding (solute-solvent) Interaction between the hydroxyl group and polar solvent molecules.HighLow
Halogen Bonding Interaction involving the chlorine atom as a Lewis acid.LowLow to Moderate

By analyzing the trajectories from MD simulations, researchers can calculate properties such as the radial distribution function to understand the local ordering of molecules and the potential of mean force to quantify the energetics of aggregation. These computational studies provide a molecular-level understanding of how 3-Chloronaphthalen-1-ol behaves in different chemical environments, which is crucial for predicting its reactivity, solubility, and potential applications in various fields.

Chemical Transformations and Derivatization Strategies

Functionalization at the Hydroxyl Group

The hydroxyl (-OH) group of 3-chloronaphthalen-1-ol is a key site for functionalization, enabling the formation of ethers and esters. These reactions alter the compound's polarity, reactivity, and biological activity.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method for synthesizing ethers from phenols like 3-chloronaphthalen-1-ol is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism where the hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then attacks an alkyl halide, displacing the halide and forming the ether. youtube.com

For instance, 3-chloronaphthalen-1-ol can be deprotonated using a base like sodium hydride (NaH) to form the corresponding sodium 3-chloro-1-naphthoxide. This nucleophile can then react with an alkyl halide, such as methyl iodide, to yield 3-chloro-1-methoxynaphthalene. The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org

Another significant etherification method is the Ullmann condensation, which is particularly useful for forming aryl ethers. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern variations use soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgnih.gov In this context, a derivative of 3-chloronaphthalen-1-ol could be coupled with another aryl halide to form a diaryl ether.

Table 1: Examples of Etherification Reactions

Reaction NameReactantsReagentsProduct
Williamson Ether Synthesis3-Chloronaphthalen-1-ol, Alkyl Halide (e.g., Methyl Iodide)Strong Base (e.g., NaH)3-Chloro-1-alkoxynaphthalene
Ullmann Condensation3-Chloronaphthalen-1-ol, Aryl HalideCopper Catalyst, Base3-Chloro-1-aryloxynaphthalene

Esterification is a fundamental reaction where the hydroxyl group of 3-chloronaphthalen-1-ol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic example. thermofisher.com

A more common laboratory method involves reacting the naphthol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. This method is often more efficient than Fischer esterification. For example, reacting 3-chloronaphthalen-1-ol with acetyl chloride would yield 3-chloronaphthalen-1-yl acetate (B1210297).

Carbamate (B1207046) derivatives are another important class of carbonyl compounds synthesized from phenols. The synthesis of N-methylcarbamates, for example, can be achieved by reacting the phenol with methyl isocyanate, often in the presence of a basic catalyst. osti.govgoogle.com This reaction is significant in the synthesis of certain pesticides and pharmaceuticals. The N-methylcarbamoyl group is often considered the toxophoric group in carbamate insecticides. osti.gov

Table 2: Esterification and Carbonyl Derivatization Reactions

Derivative TypeReactantsReagents/ConditionsProduct Example
Ester3-Chloronaphthalen-1-ol, Acyl Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine)3-Chloronaphthalen-1-yl acetate
Carbamate3-Chloronaphthalen-1-ol, Isocyanate (e.g., Methyl Isocyanate)Basic Catalyst3-Chloronaphthalen-1-yl methylcarbamate

Derivatization for Analytical Applications

Chemical derivatization is a critical strategy in analytical chemistry to enhance the detection and separation of analytes. For compounds like 3-chloronaphthalen-1-ol, which may lack strong chromophores or have poor ionization efficiency, derivatization can significantly improve their analytical characteristics. plu.edu

Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system, such as High-Performance Liquid Chromatography (HPLC). academicjournals.org This is done to improve properties like volatility, thermal stability, or detectability. academicjournals.org

For phenolic compounds, a common derivatization agent is dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). nih.govnih.gov The reaction of dansyl chloride with the hydroxyl group of 3-chloronaphthalen-1-ol introduces a highly fluorescent dansyl group. researchgate.net This allows for highly sensitive detection using a fluorescence detector, which is often more sensitive than standard UV-Vis detection. nih.govresearchgate.net The optimization of derivatization conditions, such as pH, temperature, and reaction time, is crucial for achieving high and reproducible yields. researchgate.net

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the ionization efficiency of an analyte is paramount for achieving low detection limits. nih.gov Charge-switch derivatization is a technique used to introduce a readily ionizable group onto the analyte molecule, often switching the preferred ionization mode. nih.gov

Phenolic compounds are often analyzed in negative ion mode. However, derivatization can be used to switch to positive ion mode or to enhance ionization in the negative mode. nih.gov For instance, a derivatizing agent containing a permanently charged group or a group that is easily protonated or deprotonated can be used. A novel agent, 3-(chlorosulfonyl)benzoic acid, has been developed for derivatizing hydroxyl groups, which introduces a carboxylic acid group that is readily deprotonated, allowing for highly sensitive analysis in negative ion mode LC-MS/MS. plu.edunih.govresearchgate.net This approach significantly improves sensitivity and reduces detection limits. plu.edu

Table 3: Analytical Derivatization Techniques

TechniquePurposeDerivatizing Agent ExampleDetection Method
Pre-column DerivatizationEnhance fluorescence for HPLC analysisDansyl ChlorideHPLC with Fluorescence Detection
Charge-Switch DerivatizationImprove ionization efficiency for MS analysis3-(Chlorosulfonyl)benzoic acidLC-MS/MS (Negative Ion Mode)

Condensation Reactions of Chloronaphthol Derivatives

Condensation reactions are a broad class of reactions where two molecules combine to form a larger molecule, with the loss of a small molecule such as water. Derivatives of chloronaphthols can participate in various condensation reactions to build more complex molecular architectures.

One notable example is the synthesis of xanthene derivatives. The condensation of a naphthol, such as a derivative of 3-chloronaphthalen-1-ol, with an aldehyde in the presence of an acid catalyst can lead to the formation of dibenzo[a,j]xanthenes. researchgate.net These reactions are often catalyzed by Lewis or Brønsted acids. researchgate.net

Another important type of condensation is the aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. rsc.org While the naphthol itself doesn't directly undergo an aldol reaction, its derivatives can be incorporated into molecules that do. For example, an aldehyde derivative of 3-chloronaphthalene could undergo a Claisen-Schmidt condensation with a ketone. rsc.org Similarly, amidoalkyl naphthols can be synthesized in a one-pot condensation reaction involving an aldehyde, 2-naphthol (B1666908) (or a derivative), and an amide or urea, often under solvent-free conditions with a recyclable catalyst. scispace.com

Furthermore, the Ullmann condensation, previously mentioned for ether synthesis, is fundamentally a copper-catalyzed cross-coupling reaction that can be considered a type of condensation reaction, forming C-O, C-N, or C-S bonds. nih.govthermofisher.comresearchgate.net

Formation of Schiff Bases

The formation of Schiff bases, or azomethines, involves the condensation of a primary amine with a carbonyl compound. While 3-Chloronaphthalen-1-ol itself does not directly form a Schiff base in this manner, it can be a precursor to aldehydes that do. For instance, the hydroxyl group of 3-Chloronaphthalen-1-ol can direct electrophilic substitution, such as formylation, at the ortho position to yield a hydroxy-substituted naphthaldehyde. This aldehyde can then readily react with primary amines to form the corresponding Schiff base.

The general mechanism for Schiff base formation proceeds via a two-step process:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated at the hydroxyl group, which allows for the elimination of a water molecule to form the stable imine, or Schiff base.

While specific studies on Schiff base formation from derivatives of 3-Chloronaphthalen-1-ol are not extensively documented, the reactivity of the analogous 1-naphthol (B170400) suggests that such transformations are feasible.

Table 1: Representative Schiff Base Formation from a Naphthaldehyde Derivative

Naphthaldehyde DerivativePrimary AmineResulting Schiff Base (Exemplary Structure)
4-Chloro-2-hydroxy-1-naphthaldehydeAniline

Synthesis of Heterocyclic Compounds (e.g., Pyrimidine Derivatives)

The activated naphthalene (B1677914) ring of 3-Chloronaphthalen-1-ol makes it a valuable precursor for the synthesis of various heterocyclic compounds. The hydroxyl group can act as a nucleophile or can direct the formation of other functionalities that can then participate in cyclization reactions.

One important class of heterocycles that can be synthesized from naphthol derivatives are pyrimidines. A common synthetic route involves the reaction of a β-dicarbonyl compound with a reagent containing an N-C-N fragment. Alternatively, naphthols can be used to construct other heterocyclic systems such as chromenes and xanthenes through multi-component reactions. For example, the reaction of a naphthol with an aldehyde and a source of active methylene, such as malononitrile, can lead to the formation of a chromene ring system.

While specific examples utilizing 3-Chloronaphthalen-1-ol are scarce in the literature, the general reactivity of naphthols in these reactions is well-established. The electron-rich nature of the naphthalene ring in 3-Chloronaphthalen-1-ol, enhanced by the hydroxyl group, would be expected to facilitate its participation in such cyclization reactions.

Table 2: Examples of Heterocyclic Systems Derived from Naphthols

Naphthol DerivativeReagentsHeterocyclic Product
2-NaphtholAromatic Aldehyde, MalononitrileBenzo[f]chromene derivative
1-NaphtholAromatic Aldehyde, DimedoneBenzo[a]xanthene derivative

Note: This table provides examples of reactions with related naphthol compounds to illustrate the potential synthetic utility of 3-Chloronaphthalen-1-ol in heterocyclic synthesis.

Polymerization and Oligomerization Reactions involving Chloronaphthol Monomers

The polymerization of phenolic compounds is a well-known process that can proceed through several mechanisms, including oxidative coupling and condensation with aldehydes. In the case of 3-Chloronaphthalen-1-ol, the presence of the phenolic hydroxyl group and the activatable positions on the naphthalene ring allows for its potential use as a monomer in polymerization reactions.

Enzymatic polymerization, often utilizing peroxidases, is a common method for the polymerization of phenols. This process involves the generation of phenoxy radicals, which then couple to form dimers, oligomers, and polymers. The resulting polymers can have a range of structures, with linkages occurring at the ortho and para positions relative to the hydroxyl group.

Another route to polymerization is through condensation with aldehydes, such as formaldehyde, in the presence of an acid or base catalyst. This reaction leads to the formation of a cross-linked polymer network, similar to the production of Bakelite from phenol and formaldehyde. The chlorine atom on the naphthalene ring of 3-Chloronaphthalen-1-ol would be expected to influence the properties of the resulting polymer, such as its thermal stability and flame retardancy.

While specific studies on the polymerization of 3-Chloronaphthalen-1-ol are not widely reported, the general principles of phenol polymerization suggest that it could serve as a monomer to produce polymers with potentially interesting properties.

Applications as Building Blocks in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that possess reactive functional groups, allowing them to be incorporated into the synthesis of more complex molecular architectures. 3-Chloronaphthalen-1-ol, with its combination of a hydroxyl group, a chloro substituent, and an aromatic naphthalene core, has the potential to be a versatile building block.

The hydroxyl group can be used for O-alkylation or O-arylation reactions, or it can be converted into a better leaving group for nucleophilic substitution. The chlorine atom can participate in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The naphthalene ring itself can undergo electrophilic substitution or can be a partner in cycloaddition reactions under certain conditions.

Coupling Reactions (e.g., C-C coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl halides are common substrates for these transformations. The chlorine atom of 3-Chloronaphthalen-1-ol can serve as a handle for several types of coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. The reaction is catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck-Mizoroki Coupling: In this reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. The Heck reaction is a powerful method for the formation of substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.

While there is a lack of specific literature examples for these coupling reactions with 3-Chloronaphthalen-1-ol, the known reactivity of other aryl chlorides in these transformations suggests that it would be a viable substrate.

Table 3: Potential C-C Coupling Reactions of 3-Chloronaphthalen-1-ol

Coupling ReactionCoupling PartnerPotential Product Structure
Suzuki-MiyauraPhenylboronic acid
HeckStyrene
SonogashiraPhenylacetylene
StilleTributyl(vinyl)tin

Note: The products in this table are illustrative of the expected outcomes based on established coupling methodologies.

Annulation Reactions

Annulation reactions are processes in which a new ring is formed on a pre-existing molecule. Naphthalene derivatives can participate in annulation reactions, although the aromaticity of the naphthalene system can sometimes make these reactions challenging.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Naphthalene itself is generally a poor diene in the Diels-Alder reaction because the cycloaddition would disrupt the aromaticity of both rings. kpfu.ruechemi.comsemanticscholar.org However, under certain conditions, such as high pressure or with the use of a catalyst, naphthalene can be induced to react. kpfu.rusemanticscholar.org The presence of the electron-donating hydroxyl group on 3-Chloronaphthalen-1-ol might slightly enhance its reactivity as a diene, but it would still be considered a challenging substrate for this reaction.

Robinson Annulation: The Robinson annulation is a method for forming a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. wikipedia.org This reaction typically involves an α,β-unsaturated ketone and a ketone or other Michael donor. While not a direct substrate for the Robinson annulation, 3-Chloronaphthalen-1-ol could potentially be modified to contain a ketone functionality that could then participate in such a reaction.

Environmental Fate and Degradation Studies

Biodegradation of Chloronaphthol Derivatives

The microbial breakdown of chloronaphthol derivatives, including 3-Chloronaphthalen-1-ol, is a key process in their natural attenuation. The susceptibility of these compounds to microbial attack is influenced by their chemical structure and the metabolic capabilities of the present microorganisms.

The microbial degradation of chlorinated aromatic compounds, such as chloronaphthols, generally proceeds through a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring and the release of the chlorine substituent. While specific pathways for 3-Chloronaphthalen-1-ol are not extensively detailed in the available literature, pathways for analogous compounds like chlorinated naphthalenes and chlorophenols provide significant insights.

Under aerobic conditions, the initial step often involves the enzymatic incorporation of oxygen into the aromatic ring. For lower chlorinated phenols, this is typically initiated by monooxygenases, leading to the formation of chlorocatechols arizona.eduresearchgate.net. For polychlorinated phenols, the initial intermediates are often chlorohydroquinones arizona.eduresearchgate.net. Following this initial hydroxylation, the aromatic ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways. For chlorinated naphthalenes, degradation can be initiated by the action of dioxygenases, leading to the formation of dihydroxylated intermediates that can undergo ring cleavage.

Under anaerobic conditions, a common pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is carried out by halorespiring bacteria that use chlorinated compounds as electron acceptors arizona.eduresearchgate.net. The resulting dechlorinated naphthol is then more amenable to further degradation by other anaerobic microorganisms, eventually being converted to methane (B114726) and carbon dioxide arizona.eduresearchgate.net. The degradation of some chlorinated compounds can also occur via hydroxylation, oxygenolysis, or reductive dehalogenation researchgate.net.

A proposed aerobic degradation pathway for a related compound, alachlor, involves an initial N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then converted to 2,6-diethylaniline (B152787) and further degraded mdpi.com. This highlights the diversity of microbial strategies for degrading chlorinated aromatic compounds.

Oxygenases are a critical class of enzymes in the aerobic biodegradation of aromatic compounds, including chloronaphthols. These enzymes catalyze the incorporation of molecular oxygen into the substrate, which is a crucial step in destabilizing the aromatic ring and initiating the degradation process frontiersin.orgnih.gov. Oxygenases are broadly categorized into two groups: monooxygenases and dioxygenases nih.govmdpi.com.

Monooxygenases incorporate one atom of molecular oxygen into the substrate, with the other oxygen atom being reduced to water. In the degradation of lower chlorinated phenols, monooxygenases are responsible for the initial hydroxylation to form chlorocatechols arizona.eduresearchgate.net. These enzymes often require a reducing agent, such as NADH or NADPH, as a cosubstrate nih.gov.

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic substrate. Aromatic ring hydroxylating dioxygenases are key enzymes in the degradation of compounds like naphthalene (B1677914), leading to the formation of cis-dihydrodiols frontiersin.org. Subsequent enzymatic reactions lead to rearomatization and the formation of dihydroxylated intermediates, which are then substrates for ring-cleavage dioxygenases. Ring-cleavage dioxygenases are further classified as intradiol and extradiol dioxygenases, which cleave the aromatic ring at different positions nih.gov.

The activity of these oxygenases is fundamental to the mineralization of xenobiotic compounds, as without their initial attack, the stable aromatic ring of compounds like 3-Chloronaphthalen-1-ol would be highly resistant to degradation nih.gov.

The efficiency of microbial degradation of chloronaphthols is influenced by a multitude of factors, ranging from the molecular structure of the compound to the prevailing environmental conditions.

One of the primary factors is the chlorine content and position on the naphthalene ring. Generally, the rate of aerobic degradation is slower for more highly chlorinated compounds researchgate.net. The electrostatic activity of the molecule is also a primary factor affecting the degradation of polychlorinated naphthalenes (PCNs) nih.gov.

Environmental conditions play a crucial role in biodegradation rates. These include:

pH: The optimal pH for the degradation of 1-naphthol (B170400) by Arthrobacter sp. was found to be 7.0 nih.gov.

Temperature: The same study found the optimal temperature for 1-naphthol degradation to be 30°C nih.gov.

Oxygen availability: Aerobic degradation pathways are dependent on the presence of oxygen, while anaerobic pathways, such as reductive dechlorination, occur in its absence.

Nutrient availability: The presence of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and activity ijpab.com.

Availability of the contaminant: The bioavailability of the chloronaphthol to the degrading microorganisms can also limit the rate of degradation ijpab.com.

The number and activity of the degrading microorganisms present in the environment are also key determinants of biodegradation efficiency ijpab.com.

Table 1: Factors Affecting the Biodegradation of Chlorinated Naphthalenes and Related Compounds

Factor Influence on Biodegradation References
Molecular Structure
Chlorine Content Higher chlorine content generally decreases the rate of aerobic degradation. researchgate.net
Electrostatic Activity A primary factor affecting the degradation of polychlorinated naphthalenes. nih.gov
Environmental Conditions
pH Optimal pH can significantly enhance degradation rates. nih.gov
Temperature Degradation rates are often optimal within a specific temperature range. nih.gov
Oxygen Dictates whether aerobic or anaerobic pathways will dominate.
Nutrients Availability of nutrients like nitrogen and phosphorus is essential for microbial activity. ijpab.com
Microbial Factors
Microbial Population A sufficient number of degrading microorganisms is required for effective biodegradation. ijpab.com
Bioavailability The accessibility of the compound to microorganisms can be a limiting factor. ijpab.com

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can also contribute to the transformation of 3-Chloronaphthalen-1-ol in the environment. These processes are particularly important in environments where microbial activity is low.

Fenton and Fenton-like reactions are advanced oxidation processes (AOPs) that can effectively degrade a wide range of organic pollutants, including chlorinated aromatic compounds nih.govmdpi.com. These reactions involve the generation of highly reactive hydroxyl radicals (•OH) nih.gov.

The classic Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fenton-like systems can also utilize other transition metals or zero-valent iron (ZVI) to catalyze the decomposition of oxidants like hydrogen peroxide or persulfate (S₂O₈²⁻) to generate sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals nih.gov. The degradation of chlorobenzene (B131634) and its oxidation products by hydroxyl radicals generated with Fenton's reagent has been demonstrated scispace.com. In these processes, the hydroxyl radicals attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The efficiency of these processes is often dependent on pH, with acidic conditions generally being more favorable.

Iron-bearing minerals, such as pyrite (B73398) and magnetite, naturally present in soils and sediments can also facilitate abiotic degradation of chlorinated hydrocarbons cloudfront.netmicrobe.com. These minerals can act as a source of ferrous iron, driving Fenton-like reactions in the subsurface.

The efficiency of abiotic degradation processes can be significantly enhanced by the application of external energy sources like microwaves and ultrasound in conjunction with catalytic systems.

Microwave-assisted degradation: Microwaves can be used to activate oxidants like persulfate in the presence of a catalyst, such as NiFe₂O₄, to degrade organic pollutants mdpi.commdpi.com. The microwave heating is uniform and can accelerate the generation of reactive radicals, leading to faster degradation rates mdpi.com.

Ultrasound-assisted degradation (Sonocatalysis): Ultrasound can also be used to enhance the degradation of chlorinated organic compounds. For example, a magnetically separable Fe₃O₄-TiO₂@MWCNT nanocomposite has been used as a sonocatalyst for the removal of 2-chlorophenol (B165306) nih.gov. The ultrasonic irradiation promotes the formation of reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals, which then degrade the target compound nih.gov.

These catalytic systems offer the potential for rapid and efficient degradation of persistent organic pollutants like 3-Chloronaphthalen-1-ol, particularly in engineered remediation systems.

Table 2: Abiotic Degradation Technologies for Chlorinated Aromatic Compounds

Technology Description Key Reactive Species References
Fenton/Fenton-like Reactions Oxidation using iron catalysts and hydrogen peroxide or persulfate. Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻) nih.govmdpi.com
Microwave-Assisted Catalysis Use of microwaves to activate oxidants in the presence of a catalyst. Free radicals mdpi.commdpi.com
Ultrasound-Assisted Catalysis (Sonocatalysis) Use of ultrasound to promote catalytic degradation. Superoxide and hydroxyl radicals nih.gov

Environmental Persistence from a Structural Perspective

The environmental persistence of a chemical compound is intricately linked to its molecular structure. For 3-Chloronaphthalen-1-ol, both the naphthalene backbone and its substituents—a chlorine atom and a hydroxyl group—dictate its stability and susceptibility to degradation processes in the environment. The interplay of these structural features determines the compound's fate, including its resistance to microbial breakdown and abiotic degradation mechanisms.

The persistence of chlorinated aromatic compounds is significantly influenced by the number and position of chlorine atoms on the aromatic ring. Generally, an increase in the number of chlorine substituents leads to greater persistence. Monochlorinated naphthalenes are more readily biodegradable than their more highly chlorinated counterparts. This is because the C-Cl bond is highly stable and requires specific enzymatic machinery for cleavage. The position of the chlorine atom also plays a critical role.

The presence of a hydroxyl group on the naphthalene ring of 3-Chloronaphthalen-1-ol has a significant impact on its environmental persistence. The hydroxyl group can influence the molecule's water solubility, its potential for sorption to soil and sediment, and its susceptibility to enzymatic attack. Hydroxylated aromatic compounds are often intermediates in the microbial degradation of aromatic hydrocarbons. The hydroxyl group can activate the aromatic ring, making it more susceptible to electrophilic attack by oxygenases, which are key enzymes in aerobic degradation pathways.

In the case of 3-Chloronaphthalen-1-ol, the relative positions of the chlorine atom and the hydroxyl group are crucial. The chlorine atom at the 3-position and the hydroxyl group at the 1-position create a specific electronic and steric environment that influences the molecule's reactivity. The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic rings, which in turn can influence the ease of enzymatic oxidation.

Abiotic degradation processes, such as photolysis, can also contribute to the transformation of 3-Chloronaphthalen-1-ol in the environment. The absorption of UV light can lead to the cleavage of the C-Cl bond, a key step in the degradation of many chlorinated aromatic compounds. The presence of the hydroxyl group can influence the photolytic stability of the molecule.

Table 1: Structural Features Influencing the Environmental Persistence of 3-Chloronaphthalen-1-ol

Structural FeatureInfluence on Persistence
Naphthalene Backbone The two fused aromatic rings provide a stable core that is generally resistant to degradation.
Single Chlorine Atom As a monochlorinated naphthalene, it is expected to be less persistent than polychlorinated naphthalenes.
Position of Chlorine (C3) The specific location of the chlorine atom influences the electronic properties of the rings and the accessibility for enzymatic attack.
Hydroxyl Group (C1) The hydroxyl group can increase water solubility and may activate the ring towards oxidative degradation.
Relative Positions of Substituents The 1-hydroxyl and 3-chloro arrangement dictates the molecule's reactivity and potential metabolic pathways.

Table 2: Comparison of Predicted Persistence of Naphthalene and Its Derivatives

CompoundNumber of Chlorine AtomsPresence of Hydroxyl GroupPredicted Relative Persistence
Naphthalene0NoLow
1-Naphthol0YesLow
1-Chloronaphthalene1NoModerate
3-Chloronaphthalen-1-ol 1 Yes Moderate
Dichloronaphthalene2NoHigh
Pentachloronaphthalene5NoVery High

Emerging Applications in Chemical Science

Catalysis and Ligand Design

The unique electronic and structural properties of the naphthol framework make it a privileged scaffold in the design of ligands for asymmetric catalysis and other organic transformations. The ability to form chiral structures and engage in various bonding interactions is key to its utility.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical as it dictates the pore size, geometry, and chemical functionality of the resulting framework. While naphthalene-based linkers are widely used, the focus has often been on carboxylate and diimide derivatives. For instance, naphthalene-2,6-dicarboxylate and tetrazole-naphthalene linkers have been successfully used to synthesize MOFs with applications in gas storage and separation. nih.govnih.govacs.org Similarly, naphthalenediimide (NDI) derivatives are employed to create MOFs with redox activity and high carrier mobility, suitable for electronic and sensing applications. researchgate.net

Although the direct incorporation of 3-Chloronaphthalen-1-ol as a primary linker in MOF synthesis is not extensively documented, its naphthol scaffold represents a valuable platform for designing functional ligands. The hydroxyl group can serve as a coordination site or as a point for post-synthetic modification after the framework is assembled. mdpi.com The chloro-substituent can influence the electronic properties of the ligand and introduce specific steric or weak interactions within the MOF pores, potentially tuning the framework's selectivity for guest molecules.

Table 1: Examples of Naphthalene-Based Linkers in MOF Synthesis

Linker Type Metal Ion Example Resulting MOF Properties Potential Application
Naphthalene-2,6-dicarboxylate Y(III) Structural diversity, fluorescence nih.gov Sensing
2,6-di(1H-tetrazol-5-yl)naphthalene Ni(II) High thermal stability, CO2 uptake nih.govacs.org Gas separation membranes

The 3-Chloronaphthalen-1-ol molecule possesses multiple reactive sites that make it a potentially valuable substrate in various organic transformations, particularly in metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

A significant area of potential is in the synthesis of chiral ligands. The 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold is a cornerstone of asymmetric catalysis, forming the basis of numerous "privileged ligands" that provide high enantioselectivity in a wide range of reactions. nih.govsigmaaldrich.com 3-Chloronaphthalen-1-ol can serve as a key starting material for producing chlorinated BINOL derivatives. The presence of the chlorine atom can modulate the steric and electronic properties of the resulting chiral ligand, fine-tuning its catalytic activity and selectivity.

Furthermore, the compound itself can participate in coupling reactions. The hydroxyl group can be used in etherification reactions, while the carbon-chlorine bond is a classic handle for palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comorganic-chemistry.org Modern techniques such as direct C-H functionalization, which have been successfully applied to naphthols, offer another route to build molecular complexity from the 3-chloronaphthalen-1-ol core. rsc.org

Materials Science Applications

The rigid, planar structure and conjugated π-electron system of the naphthalene (B1677914) core are highly desirable features for materials science, particularly in the fields of liquid crystals and organic electronics.

Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. The design of LC molecules often relies on incorporating rigid, anisotropic (rod-like or disc-like) units known as mesogens. The naphthalene core is an excellent candidate for a mesogenic unit. Research has demonstrated the synthesis of chiral liquid crystal dimers derived from substituted naphthols. researchgate.net In these architectures, the naphthyl ring, linked to other aromatic units, forms the rigid core, while flexible spacers and chiral moieties induce the formation of nematic and smectic liquid crystalline phases. researchgate.net

Naphthalene and its derivatives are inherently fluorescent due to their conjugated aromatic structure. This property makes them attractive building blocks for organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The electronic properties of naphthalene derivatives can be tuned by adding substituents.

Studies on hydroxyl- and chloro-substituted naphthalenes have shown their potential as p-type semiconductors. tandfonline.com For example, vacuum-deposited layers of 4-chloro-1-naphthol, an isomer of the subject compound, exhibit high specific conductivity. tandfonline.comresearchgate.net This suggests that 3-Chloronaphthalen-1-ol could possess similar charge-transport properties, making it a candidate for use in organic field-effect transistors (OFETs). The high highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of such compounds are key to their function in electronic devices. tandfonline.com Additionally, chiral fluorescent materials based on binaphthol have been synthesized, demonstrating that the naphthol scaffold can be integrated into polymers that are transparent and exhibit strong luminescence, suitable for advanced optical applications. mdpi.com

Table 2: Electronic Properties of Selected Naphthalene Derivatives

Compound Type of Material Key Property Potential Application Reference
4-Chloro-1-naphthol Amorphous Layer High specific conductivity p-type semiconductor tandfonline.com
1,5-Dihydroxynaphthalene Crystalline Layer High specific conductivity p-type semiconductor tandfonline.com
Naphthalene Diimide Derivatives Small Molecule Good thermal stability, defined HOMO/LUMO levels Ambipolar OFETs nih.gov

Conjugated polymers are organic macromolecules featuring a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them central to the field of organic electronics. The naphthalene unit is a common building block for these polymers due to its excellent chemical stability and electronic characteristics.

Polymers based on naphthalene diimide (NDI), in particular, have been extensively researched for their high electron mobility, making them premier n-type materials for OFETs and all-polymer solar cells. semanticscholar.orgrsc.orgacs.org While NDI represents a more oxidized form of the naphthalene core, the fundamental stability and electronic properties of the aromatic system are the key contributors to the polymer's performance.

Alternatively, the naphthol functionality itself can be used to create polymers. For instance, the enzymatic polymerization of 2-naphthol (B1666908) produces fluorescent polymers with an extended quinonoid structure. acs.org This approach leverages the reactivity of the hydroxyl group and the aromatic ring. 3-Chloronaphthalen-1-ol, possessing both a reactive hydroxyl group and a site for cross-coupling (the C-Cl bond), could serve as a versatile monomer. It could be incorporated into polymer backbones through various polymerization techniques to create novel materials with tailored electronic, optical, and physical properties for a wide range of applications in materials science.

Advanced Chemical Probes and Sensors

There are no available studies demonstrating the use of 3-Chloronaphthalen-1-ol as a platform for the design of chemical probes or sensors. Research into naphthalenol-based sensors typically involves functionalization to create specific binding sites for analytes, and no such derivatives of 3-Chloronaphthalen-1-ol have been described.

Precursors for Specialized Organic Reagents

The role of 3-Chloronaphthalen-1-ol as a precursor to more complex or specialized organic reagents is not documented. While its chemical structure suggests potential for various organic transformations, there are no published synthetic routes that utilize this specific compound as a starting material for the creation of other reagents.

Future Research Directions and Challenges

Development of Highly Regioselective and Enantioselective Synthetic Routes

A primary challenge in the synthesis of substituted naphthalenes is the control of regioselectivity—the ability to introduce a chemical group at a specific position on the naphthalene (B1677914) ring. The development of synthetic methods that can selectively produce 3-Chloronaphthalen-1-ol, without the formation of other isomers, is a critical area for future research. Current methods for the halogenation of phenols and naphthols often yield a mixture of products, necessitating complex purification steps. Future research will likely focus on the design of new catalysts and directing groups that can achieve high regioselectivity in the chlorination of 1-naphthol (B170400).

Furthermore, if the chloronaphthol core is incorporated into a chiral molecule, the ability to control the stereochemistry becomes paramount. Enantioselective synthesis, the production of a single enantiomer of a chiral compound, is crucial in fields such as pharmaceuticals and materials science. While there are established methods for the enantioselective synthesis of various organic compounds, their application to the synthesis of chiral derivatives of 3-Chloronaphthalen-1-ol remains an open area of investigation. Future work in this area could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key synthetic steps.

Comprehensive Mechanistic Understanding of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For complex transformations involving 3-Chloronaphthalen-1-ol, such as cross-coupling reactions or rearrangements, a detailed mechanistic picture is often lacking. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the intricate steps of these reactions.

For instance, understanding the precise mechanism of a catalytic cycle can provide insights into catalyst deactivation pathways and inform the design of more robust and efficient catalysts. A thorough mechanistic understanding will also be crucial for predicting and controlling the outcome of reactions, enabling the synthesis of complex molecules with high precision.

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. A key aspect of this is the development of sustainable catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis and functionalization of 3-Chloronaphthalen-1-ol, there is a significant opportunity to explore novel catalytic approaches.

This includes the development of catalysts based on earth-abundant and non-toxic metals as alternatives to precious metal catalysts. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a promising avenue for improving the sustainability of synthetic processes. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also holds potential for the environmentally friendly synthesis of chloronaphthol derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research. The use of advanced computational modeling can significantly accelerate the discovery and development of new synthetic methods and materials. In the context of 3-Chloronaphthalen-1-ol, computational tools can be used to:

Predict Reactivity and Selectivity: Quantum mechanical calculations can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of different synthetic routes.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the need for extensive experimental screening.

Simulate Material Properties: For applications in materials science, computational modeling can be used to predict the electronic, optical, and mechanical properties of polymers and other materials derived from 3-Chloronaphthalen-1-ol.

The continued development of more accurate and efficient computational methods will be crucial for realizing the full potential of predictive chemistry in this field.

Design of Next-Generation Materials Utilizing Chloronaphthol Derivatives

The unique electronic and structural properties of the naphthalene ring system make chloronaphthols attractive building blocks for the design of new materials. Future research in this area will focus on the synthesis and characterization of polymers and other functional materials derived from 3-Chloronaphthalen-1-ol.

Potential applications for such materials include:

Organic Electronics: The incorporation of the chloronaphthol moiety into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

High-Performance Polymers: The rigid and planar structure of the naphthalene core can impart high thermal stability and mechanical strength to polymers, making them suitable for demanding applications.

Sensors: The hydroxyl and chloro substituents on the naphthalene ring provide sites for further functionalization, which could be exploited in the development of chemical sensors.

The design and synthesis of these next-generation materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloronaphthalen-1-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as hydroxylamine-mediated cyclization or substitution reactions. For example, refluxing precursor compounds (e.g., chlorinated naphthalene derivatives) with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., KOH) for 12+ hours is a common approach . Key variables include solvent polarity (ethanol, DMF), temperature (80–120°C), and catalyst selection (e.g., copper(I) for "click" reactions). Optimization requires systematic variation of these parameters and characterization via HPLC or GC-MS to assess purity and yield .

Q. What safety protocols are critical when handling 3-Chloronaphthalen-1-ol in laboratory settings?

  • Methodology :

  • Exposure Control : Use fume hoods and maintain airborne concentrations below Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity .
  • Spill Management : Absorb with inert materials (e.g., diatomite) and dispose as hazardous waste. Prevent entry into waterways .

Q. How should researchers characterize 3-Chloronaphthalen-1-ol to confirm its structural integrity?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify aromatic proton environments and chlorine substitution patterns. Mass spectrometry (HRMS) confirms molecular weight .
  • Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%). Compare retention times with authentic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3-Chloronaphthalen-1-ol derivatives?

  • Methodology :

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., trace metal-free solvents) and equipment calibration .
  • Variable Isolation : Systematically test reaction variables (e.g., moisture sensitivity, catalyst loading) to identify discrepancies. For example, copper-catalyzed reactions may show batch-dependent yields due to catalyst oxidation .
  • Data Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray crystallography vs. DFT calculations for structural confirmation) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on 3-Chloronaphthalen-1-ol?

  • Methodology :

  • Directing Group Utilization : Leverage the hydroxyl group’s meta-directing effect and chlorine’s ortho/para-directing influence to predict substitution sites.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive positions .
  • Experimental Validation : Perform nitration or sulfonation reactions under controlled conditions, followed by regiochemical analysis via NOESY NMR .

Q. How can 3-Chloronaphthalen-1-ol be integrated into studies of enzyme inhibition or metabolic pathways?

  • Methodology :

  • Enzyme Assays : Use the compound as a substrate analog in cytochrome P450 inhibition studies. Measure IC50_{50} values via fluorometric assays .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites using LC-MS/MS. Track dechlorination or hydroxylation products .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes .

Q. What environmental impact assessments are necessary for 3-Chloronaphthalen-1-ol in wastewater from lab-scale syntheses?

  • Methodology :

  • Degradation Studies : Conduct photolysis (UV light) or biodegradation (activated sludge) experiments. Monitor residual concentrations via GC-ECD .
  • Toxicity Testing : Use Daphnia magna or algal bioassays to determine EC50_{50} values for aquatic toxicity .
  • Waste Treatment : Implement activated carbon filtration or advanced oxidation processes (AOPs) to reduce effluent toxicity .

Key Data Parameters for Experimental Design

ParameterTypical Range/ValueReference
Reaction Temperature80–120°C
Solvent PolarityEthanol, DMF, THF
PAC-1 Exposure Limit2.1 mg/m³
HPLC Purity Threshold>95%
IC50_{50} Determination10–100 µM (enzyme assays)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.